molecular formula C19H22N4OS B5395451 N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide

Cat. No.: B5395451
M. Wt: 354.5 g/mol
InChI Key: LAOSOHGOHZHYSI-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide typically involves a multi-step process. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform to form N-(1,3-benzothiazole-2-yl)-2-chloroacetamide . This intermediate is then reacted with piperidine and 1-methylpyrrole under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-22-10-8-14(12-22)11-18(24)20-15-5-4-9-23(13-15)19-21-16-6-2-3-7-17(16)25-19/h2-3,6-8,10,12,15H,4-5,9,11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOSOHGOHZHYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CC(=O)NC2CCCN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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